molecular formula C4H9IN2OS B11998288 methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide CAS No. 924-51-6

methyl N'-[(E)-ethanoyl]imidothiocarbamate hydroiodide

Cat. No.: B11998288
CAS No.: 924-51-6
M. Wt: 260.10 g/mol
InChI Key: DUDONSFIETVXCH-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide are not extensively documented in the available literature. it is typically synthesized through the reaction of methyl imidothiocarbamate with ethanoyl chloride in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt

Chemical Reactions Analysis

Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can undergo various chemical reactions, including:

Scientific Research Applications

Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological system being studied .

Comparison with Similar Compounds

Methyl N’-[(E)-ethanoyl]imidothiocarbamate hydroiodide can be compared with other similar compounds, such as:

Properties

CAS No.

924-51-6

Molecular Formula

C4H9IN2OS

Molecular Weight

260.10 g/mol

IUPAC Name

methyl N'-acetylcarbamimidothioate;hydroiodide

InChI

InChI=1S/C4H8N2OS.HI/c1-3(7)6-4(5)8-2;/h1-2H3,(H2,5,6,7);1H

InChI Key

DUDONSFIETVXCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C(N)SC.I

Origin of Product

United States

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